molecular formula C15H10BrN3O2 B2926764 3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid CAS No. 1155572-84-1

3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid

Cat. No.: B2926764
CAS No.: 1155572-84-1
M. Wt: 344.168
InChI Key: KYPYZCKDFDCUOX-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a bromophenyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a pyridinyl group on the pyrazole ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(3-bromophenyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-11-3-1-2-10(8-11)14-13(15(20)21)9-19(18-14)12-4-6-17-7-5-12/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPYZCKDFDCUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155572-84-1
Record name 3-(3-bromophenyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
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